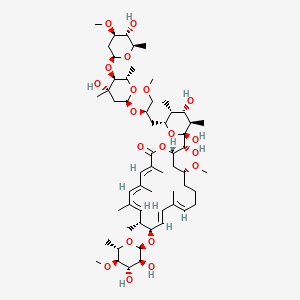
Apoptolidin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apoptolidin B is a natural product found in Nocardiopsis with data available.
Wissenschaftliche Forschungsanwendungen
1. Antiproliferative Activity
Apoptolidin B, along with apoptolidins A and C, has been identified as having significant antiproliferative activity, particularly against cancer cells. These compounds are notable for their selective toxicity towards cancer cells compared to normal cells. Studies have shown that apoptolidins B and C have antiproliferative activity on par with or better than apoptolidin itself in assays with H292 lung cancer cells (Wender et al., 2005).
2. Mechanism of Action
Research indicates that apoptolidins, including Apoptolidin B, act by inhibiting mitochondrial F0F1-ATP synthase. This inhibition is a significant determinant of their antiproliferative activity, suggesting a complex mode of action and the possibility of additional biological targets. The structure of these compounds contributes to their ability to induce apoptosis in cancer cells (Wender et al., 2006).
3. Selective Cytotoxicity
Apoptolidin B demonstrates selective cytotoxicity, meaning it can induce cell death (apoptosis) in cancer cells while sparing normal cells. This selective action makes it a promising lead for therapeutic applications in oncology. The selectivity is attributed to its mechanism of action, which targets specific cellular pathways altered in cancer cells (Salomon et al., 2001).
4. Potential for Cancer Treatment
Due to its potent and selective action against cancer cells, Apoptolidin B, along with other members of the apoptolidin family, is being investigated as a potential anticancer agent. Its ability to induce apoptosis in cancer cells while sparing normal cells offers a potentially valuable therapeutic window for treating various forms of cancer (Serrill et al., 2015).
Eigenschaften
Produktname |
Apoptolidin B |
|---|---|
Molekularformel |
C58H96O20 |
Molekulargewicht |
1113.4 g/mol |
IUPAC-Name |
(3E,5E,7E,9R,10R,11E,13E,18R,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one |
InChI |
InChI=1S/C58H96O20/c1-30-18-16-17-19-40(68-13)25-45(75-55(64)34(5)24-32(3)22-31(2)23-33(4)42(21-20-30)76-56-51(62)50(61)52(70-15)38(9)73-56)53(63)58(66)36(7)48(59)35(6)43(78-58)26-41(29-67-12)74-47-28-57(11,65)54(39(10)72-47)77-46-27-44(69-14)49(60)37(8)71-46/h18,20-24,33,35-54,56,59-63,65-66H,16-17,19,25-29H2,1-15H3/b21-20+,30-18+,31-23+,32-22+,34-24+/t33-,35+,36-,37-,38+,39+,40-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,54+,56+,57+,58-/m1/s1 |
InChI-Schlüssel |
CBFPSWROKQDVMQ-HETPTNIESA-N |
Isomerische SMILES |
C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H](CCC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)OC)[C@H]([C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)O)\C)\C)\C |
Kanonische SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(CCCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)OC)C(C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)O)C)C)C |
Synonyme |
apoptolidin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



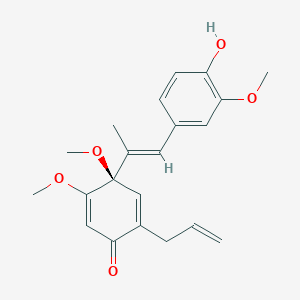
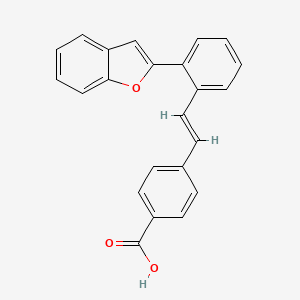
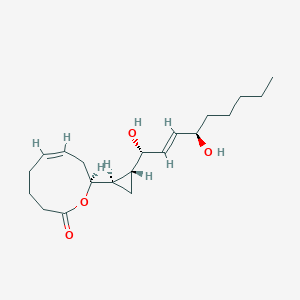
![(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)
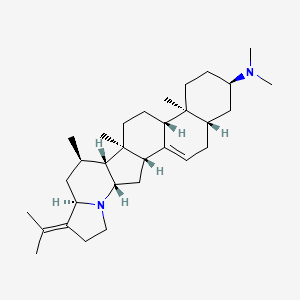
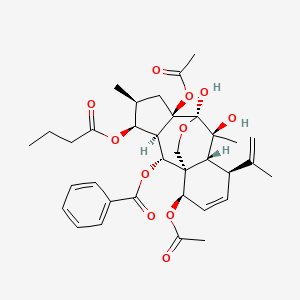
![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)
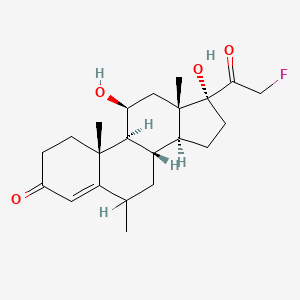
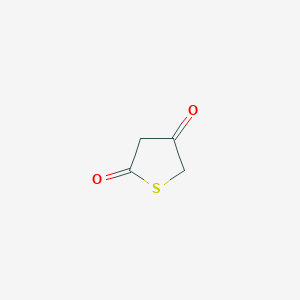
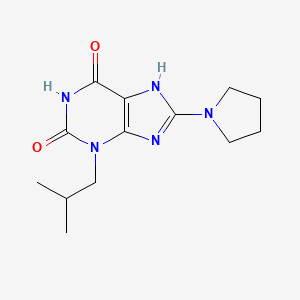
![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247132.png)
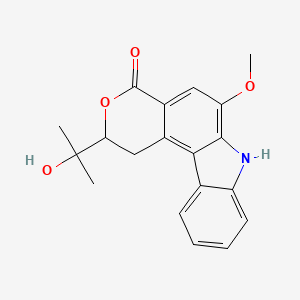
![3-O-[alpha-L-arabinopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl oleanolic acid](/img/structure/B1247134.png)
